Higher Lipophilicity (XLogP3) Compared to Non-Brominated and Non-Methylated Analogs
5-Bromo-4-methyl-1H-indole-2-carbonitrile exhibits a computed XLogP3-AA value of 3.2, which is substantially higher than that of 4-methyl-1H-indole-2-carbonitrile (XLogP3-AA = 2.5) and 5-bromo-1H-indole-2-carbonitrile (XLogP3-AA = 2.8) [1][2][3]. This indicates that the combined 5-bromo and 4-methyl substitution synergistically increases the scaffold's lipophilicity beyond the additive effect of each substituent alone.
| Evidence Dimension | Calculated Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 3.2 |
| Comparator Or Baseline | 4-Methyl-1H-indole-2-carbonitrile: 2.5; 5-Bromo-1H-indole-2-carbonitrile: 2.8 |
| Quantified Difference | Δ +0.7 log units vs. 4-methyl analog; Δ +0.4 log units vs. 5-bromo analog |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2021.05.07 and 2025.04.14) |
Why This Matters
Increased lipophilicity directly influences membrane permeability, plasma protein binding, and metabolic stability, making this scaffold a superior choice for programs targeting intracellular or CNS-penetrant compounds.
- [1] PubChem. (2025). 5-Bromo-4-methyl-1H-indole-2-carbonitrile. PubChem Compound Summary for CID 117631355. National Center for Biotechnology Information. View Source
- [2] PubChem. (2025). 4-Methyl-1H-indole-2-carbonitrile. PubChem Compound Summary for CID 82651937. National Center for Biotechnology Information. View Source
- [3] PubChem. (2025). 5-Bromo-1H-indole-2-carbonitrile. PubChem Compound Summary for CID 68473340. National Center for Biotechnology Information. View Source
